Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-
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Overview
Description
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is an organic compound that features a phenol group substituted with a pyrimidinyl group linked via a phenylethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl intermediate, which is then coupled with a phenylethynyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyrimidinyl group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[[5-(phenylethynyl)-2-pyrimidinyl]amino]-: Similar structure but with a different substitution pattern on the pyrimidinyl ring.
Phenol, 4-[[5-(phenylethynyl)-4-pyridinyl]amino]-: Contains a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
393856-48-9 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C18H13N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,8-13,22H,(H,19,20,21) |
InChI Key |
XQONKZGXPPIOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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